molecular formula C18H15BrN2O2 B2587344 (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide CAS No. 380477-88-3

(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B2587344
CAS No.: 380477-88-3
M. Wt: 371.234
InChI Key: GAURJOQMJRDAET-UHFFFAOYSA-N
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Description

(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromophenyl group, a cyano group, and an ethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the formation of an enamine intermediate by reacting an appropriate amide with an aldehyde or ketone under basic conditions.

    Bromination: The enamine intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).

    Ethoxyphenyl Group Addition: The final step involves the addition of the ethoxyphenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, metabolic pathways, or gene expression to produce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-chlorophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of a bromine atom.

    (E)-N-(2-bromophenyl)-2-cyano-3-(2-methoxyphenyl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.

    (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamine: Similar structure with an amine group instead of an amide group.

Uniqueness

(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-17-10-6-3-7-13(17)11-14(12-20)18(22)21-16-9-5-4-8-15(16)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAURJOQMJRDAET-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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